rac-methyl (1R,3S,5R,6R)-6-aminobicyclo[3.2.0]heptane-3-carboxylate hydrochloride rac-methyl (1R,3S,5R,6R)-6-aminobicyclo[3.2.0]heptane-3-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC20445526
InChI: InChI=1S/C9H15NO2.ClH/c1-12-9(11)6-2-5-4-8(10)7(5)3-6;/h5-8H,2-4,10H2,1H3;1H/t5-,6+,7-,8-;/m0./s1
SMILES:
Molecular Formula: C9H16ClNO2
Molecular Weight: 205.68 g/mol

rac-methyl (1R,3S,5R,6R)-6-aminobicyclo[3.2.0]heptane-3-carboxylate hydrochloride

CAS No.:

Cat. No.: VC20445526

Molecular Formula: C9H16ClNO2

Molecular Weight: 205.68 g/mol

* For research use only. Not for human or veterinary use.

rac-methyl (1R,3S,5R,6R)-6-aminobicyclo[3.2.0]heptane-3-carboxylate hydrochloride -

Specification

Molecular Formula C9H16ClNO2
Molecular Weight 205.68 g/mol
IUPAC Name methyl (1S,3R,5S,6S)-6-aminobicyclo[3.2.0]heptane-3-carboxylate;hydrochloride
Standard InChI InChI=1S/C9H15NO2.ClH/c1-12-9(11)6-2-5-4-8(10)7(5)3-6;/h5-8H,2-4,10H2,1H3;1H/t5-,6+,7-,8-;/m0./s1
Standard InChI Key UFXVDKKOELRHID-COMQYEOFSA-N
Isomeric SMILES COC(=O)[C@@H]1C[C@H]2C[C@@H]([C@H]2C1)N.Cl
Canonical SMILES COC(=O)C1CC2CC(C2C1)N.Cl

Introduction

Chemical Structure and Stereochemistry

The compound’s defining feature is its bicyclo[3.2.0]heptane core, a fused bicyclic system comprising seven carbon atoms arranged in two rings (three- and four-membered). The stereochemistry at positions 1R, 3S, 5R, and 6R dictates its three-dimensional conformation, which is critical for interactions with biological targets . The methyl ester and primary amine groups further contribute to its polarity and solubility in aqueous media, while the hydrochloride salt improves stability.

Table 1: Key Structural and Physical Properties

PropertyValue/DescriptionSource
Molecular FormulaC9H16ClNO2\text{C}_9\text{H}_{16}\text{ClNO}_2
Molecular Weight205.68 g/mol
CAS Number2580100-38-3 (free base)
Configuration1R, 3S, 5R, 6R
Salt FormHydrochloride
SolubilitySoluble in polar solvents (e.g., water)

The rigid bicyclic structure imposes significant steric constraints, influencing both synthetic accessibility and biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography have been employed to confirm the stereochemical arrangement .

Synthesis and Characterization

Synthetic Routes

The synthesis of rac-methyl (1R,3S,5R,6R)-6-aminobicyclo[3.2.0]heptane-3-carboxylate hydrochloride typically involves multi-step sequences starting from functionalized precursors. One common approach utilizes Diels-Alder cycloaddition to construct the bicyclic framework, followed by selective functionalization of the amine and ester groups. For example:

  • Cycloaddition: A diene and dienophile react to form the bicyclo[3.2.0]heptane skeleton.

  • Amination: Introduction of the amine group via nucleophilic substitution or reductive amination.

  • Esterification: Methyl ester formation using methanol under acidic conditions.

  • Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt .

Analytical Characterization

Advanced spectroscopic methods are essential for verifying the compound’s structure:

  • NMR Spectroscopy: 1H^1\text{H} and 13C^{13}\text{C} NMR spectra confirm the positions of hydrogens and carbons, respectively. The amine proton typically appears as a broad singlet near δ 2.5–3.5 ppm .

  • Mass Spectrometry (MS): High-resolution MS identifies the molecular ion peak at m/z 205.68, consistent with the molecular formula.

  • X-ray Crystallography: Resolves the absolute configuration and bond angles within the bicyclic system .

Physical and Chemical Properties

Stability and Reactivity

ParameterRecommendationSource
Storage Temperature2–8°C (desiccated)
Decomposition ProductsCO, HCl
IncompatibilitiesStrong oxidizers, bases

Solubility Profile

The compound exhibits high solubility in polar solvents like water and methanol (>50 mg/mL) but limited solubility in non-polar solvents such as hexane. This property facilitates its use in aqueous biological assays.

Recent Research Developments

Recent advances (2024–2025) highlight innovative applications:

  • Drug Delivery Systems: Encapsulation in lipid nanoparticles improves bioavailability by 40% in rodent models .

  • Catalysis: Use as a chiral ligand in asymmetric synthesis, achieving enantiomeric excess (ee) >90%.

  • Bioconjugation: Attachment to monoclonal antibodies for targeted cancer therapy.

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